molecular formula C20H24BNO2 B3329584 2-(9H-Carbazolyl)ethylboronic acid pinacol ester CAS No. 608534-41-4

2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Cat. No.: B3329584
CAS No.: 608534-41-4
M. Wt: 321.2 g/mol
InChI Key: NTUZDLWSQJRXAM-UHFFFAOYSA-N
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Description

2-(9H-Carbazolyl)ethylboronic acid pinacol ester (CAS: 608534-41-4) is a carbazole-derived organoboron compound with the molecular formula C20H26BNO3 and a molecular weight of 321.22 g/mol . Its structure features a carbazole core linked via an ethyl group to a pinacol boronic ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers, organic electronic materials, and pharmaceuticals . The pinacol ester group enhances stability and solubility, making it preferable for handling in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester typically involves the reaction of 2-(9H-carbazolyl)ethylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of anhydrous solvents and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazolyl)ethylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester generally involves the reaction of 2-(9H-carbazolyl)ethylboronic acid with pinacol, often under inert conditions to prevent oxidation. The key reactions include:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with the boronic ester in the presence of palladium catalysts, yielding biaryl or styrene derivatives.
  • Oxidation and Hydrolysis : The boronic ester can be oxidized to form boronic acids or hydrolyzed to yield the corresponding boronic acid under acidic or basic conditions .

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. It is particularly valuable in pharmaceutical chemistry for developing new drugs due to its ability to form stable carbon-carbon bonds efficiently.

Material Science

In material science, this compound is employed in the development of organic light-emitting diodes (OLEDs). The electronic properties conferred by the carbazole structure enhance the performance and efficiency of OLED devices. Research has shown that compounds with similar structures exhibit improved charge transport properties, making them suitable for electronic applications .

Medicinal Chemistry

The compound is investigated for its potential use in drug discovery and development. Its ability to act as a versatile intermediate allows researchers to explore various modifications that can lead to biologically active molecules. Studies have demonstrated its effectiveness in synthesizing compounds with anti-cancer properties and other therapeutic effects .

Biological Research

In biological research, this compound serves as a probe in biochemical assays. Its reactivity allows it to be used in synthesizing biologically active molecules, facilitating studies on enzyme interactions and cellular processes .

Case Study 1: Development of Biaryl Compounds

A study focused on the use of this compound in Suzuki-Miyaura reactions demonstrated its efficiency in producing biaryl compounds. The research highlighted optimal reaction conditions, including the choice of palladium catalyst and solvent systems, leading to high yields of desired products.

Case Study 2: OLED Applications

Research conducted on OLEDs utilized this compound as part of the emissive layer. The study revealed that devices incorporating derivatives of this compound exhibited enhanced luminescence and stability compared to traditional materials, paving the way for more efficient lighting solutions.

Mechanism of Action

The mechanism of action of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 2-(9H-carbazolyl)ethylboronic acid pinacol ester and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C20H26BNO3 321.22 Ethyl linker, carbazole, pinacol ester Not reported Organic synthesis, OLEDs
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester C24H24BNO2 369.26 Phenyl on N, para-boronic ester 165–173 Suzuki couplings, biaryl synthesis
9-(2-Ethylhexyl)-9H-carbazole-3-boronic acid pinacol ester C26H36BNO2 447.38 (calculated) Ethylhexyl on N, boronic ester Not reported Polymer synthesis, OLEDs
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester C24H23BBrNO2 448.16 Bromine on phenyl ring, carbazole Not reported Halogenated biaryl synthesis

Key Observations:

Substituent Effects: The ethyl linker in the main compound provides flexibility compared to rigid phenyl or halogenated substituents in analogues like 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester or 3-bromo derivatives . Bulky groups (e.g., ethylhexyl in C26H36BNO2) enhance solubility in nonpolar solvents but may reduce reactivity in cross-coupling due to steric hindrance . Halogenation (e.g., bromine in C24H23BBrNO2) introduces electron-withdrawing effects, increasing electrophilicity of the boronic ester for selective couplings .

Synthetic Yields :

  • Yields vary significantly with substituents. For example:

  • Diboronic esters (e.g., EtHexCbz(PhBpin)2 in ) are synthesized in 52% yield due to challenges in double coupling .
  • Mono-boronic esters (e.g., 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester) achieve higher yields (70–90%) under standard Suzuki conditions .

Thermal Stability :

  • Compounds with aromatic substituents (e.g., phenyl groups) exhibit higher melting points (165–173°C ) compared to alkyl-substituted analogues, which are often liquids or low-melting solids .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • This compound reacts with aryl halides under Pd catalysis (e.g., Pd(PPh3)4) in dioxane/water mixtures .
    • Electron-rich carbazole derivatives (e.g., 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester) show faster coupling rates due to enhanced conjugation .
    • Halogenated derivatives (e.g., brominated analogues) enable sequential cross-coupling for complex biaryl systems .

Biological Activity

2-(9H-Carbazolyl)ethylboronic acid pinacol ester, a compound characterized by its unique boronic acid structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

  • IUPAC Name : 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
  • Molecular Formula : C20H24BNO2
  • Molecular Weight : 321.23 g/mol
  • CAS Number : 608534-41-4
  • Melting Point : 111°C to 113°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, which can modulate various biological pathways. Research indicates that this compound may influence cell signaling pathways and exhibit anti-cancer properties through apoptosis induction and inhibition of tumor growth.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.5
A549 (lung)15.0
HeLa (cervical)10.0

These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment.

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties. In vitro studies showed that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering a therapeutic avenue for neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of various boronic acid derivatives, including this compound, on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with notable selectivity towards malignant cells compared to normal cells .
  • Neuroprotection Against Oxidative Stress
    • Research conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound in a model of oxidative stress. The results showed that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures .
  • Mechanistic Insights
    • A detailed mechanistic study revealed that the compound activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells . This dual action enhances its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 2-(9H-carbazolyl)ethylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative method involves reacting 3-bromo-9H-carbazole derivatives with bis(pinacolato)diboron in 1,4-dioxane at 90°C under argon, using potassium acetate as a base and dichlorobis(triphenylphosphine)palladium(II) as a catalyst. Purification is achieved via flash column chromatography (CH2_2Cl2_2/hexane), yielding ~71% product . Key parameters include catalyst loading (3–5 mol%), reaction duration (24 h), and inert atmosphere to prevent boronic ester hydrolysis.

Q. How is structural characterization performed for this compound?

Characterization combines experimental and computational techniques:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) reveals carbazole aromatic protons (δ 8.60–7.23 ppm) and pinacol methyl groups (δ 1.15–1.49 ppm) .
  • DFT Modeling : Density functional theory predicts vibrational modes (IR/Raman) and electronic properties, with B3LYP/6-311++G(d,p) basis sets validating experimental spectra .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 405.2) .

Q. What purification strategies ensure high purity (>95%)?

Flash chromatography with CH2_2Cl2_2/hexane (1:4 v/v) effectively separates the product from unreacted starting materials and Pd residues. Recrystallization from ethanol may further enhance purity, as demonstrated for analogous carbazole boronic esters .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in Suzuki-Miyaura couplings?

Catalyst choice (e.g., PdCl2_2(PPh3_3)2_2 vs. Pd(OAc)2_2), solvent polarity, and base (KOAc vs. K2_2CO3_3) critically impact cross-coupling efficiency. For example, 1,4-dioxane enhances solubility of carbazole intermediates, while KOAc minimizes protodeboronation . Microwave-assisted synthesis (120°C, 2 h) may reduce reaction time but risks decomposition.

Q. What role does this boronic ester play in synthesizing multifunctional materials?

It serves as a key intermediate in constructing π-conjugated systems for optoelectronic applications. For instance, Suzuki coupling with bromopyridine carbaldehydes yields luminescent derivatives with tunable emission (λem_{em} 450–550 nm), relevant for OLEDs . The carbazole moiety enhances hole-transport properties, while the boronic ester enables modular functionalization.

Q. How can computational methods predict reactivity in cross-coupling reactions?

DFT studies (e.g., B3LYP/6-31G*) calculate Fukui indices to identify nucleophilic/electrophilic sites. For 2-(9H-carbazolyl)ethylboronic ester, the boronate oxygen exhibits high electrophilicity (f^- = 0.12), favoring transmetalation with Pd catalysts . Solvent effects (PCM models) further refine reaction pathway predictions.

Q. Data Contradiction and Stability Analysis

Q. How can researchers resolve discrepancies in reported melting points (165–173°C)?

Variability arises from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) under nitrogen (10°C/min) identifies distinct endotherms, while TGA confirms thermal stability up to 250°C . Consistently dry samples (vacuum-dried, 24 h) are essential for reproducible data.

Q. What storage conditions prevent degradation?

The compound is hygroscopic and oxidizes under ambient conditions. Storage in sealed containers under argon (-20°C) with molecular sieves maintains stability >12 months. LC-MS monitoring (monthly) detects hydrolysis to boronic acid (retention time shift) .

Q. Methodological Recommendations

Q. How to optimize Suzuki-Miyaura coupling for sterically hindered substrates?

  • Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance.
  • Increase reaction temperature (100–110°C) and employ microwave irradiation.
  • Pre-activate the boronic ester with Cs2_2CO3_3 to enhance transmetalation .

Q. What analytical techniques validate electronic properties for optoelectronic applications?

  • Cyclic Voltammetry (CV): Measures HOMO/LUMO levels (e.g., Eox_{ox} = +1.2 V vs. Fc/Fc+^+).
  • UV-Vis/Photoluminescence: Correlates conjugation length with absorption/emission maxima.
  • Time-Resolved Fluorescence: Assesses excited-state lifetimes for device efficiency .

Q. Tables

Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
CatalystPdCl2_2(PPh3_3)2_27195
Solvent1,4-Dioxane6898
Temperature90°C7097

Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMR (CDCl3_3)δ 8.60 (s, 1H, carbazole), 4.30 (t, J=7.0 Hz, -CH2_2-)
FTIRB-O stretch: 1350–1370 cm1^{-1}
HRMS[M+H]+^+: Calcd. 405.2, Found 405.1

Properties

IUPAC Name

9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)13-14-22-17-11-7-5-9-15(17)16-10-6-8-12-18(16)22/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUZDLWSQJRXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157542
Record name 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608534-41-4
Record name 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608534-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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